3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde
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Overview
Description
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is commonly found as a white crystalline or pale yellow solid and has a characteristic aromatic odor. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with phenylmethanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes, followed by purification steps such as recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-chloro-4-(phenylmethoxy)benzoic acid.
Reduction: Formation of 3-Bromo-5-chloro-4-(phenylmethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. It may also inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde
- 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde
Uniqueness
3-Bromo-5-chloro-4-(phenylmethoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the phenylmethoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C14H10BrClO2 |
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Molecular Weight |
325.58 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrClO2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
MHZXRLZKRAXSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Cl |
Origin of Product |
United States |
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